molecular formula C9H10ClN3O4 B8070920 Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester

Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester

Cat. No.: B8070920
M. Wt: 259.64 g/mol
InChI Key: BWVSZUDTCOQLGN-UHFFFAOYSA-N
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Description

Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester (IUPAC name) is a carbamate ester derivative featuring a pyridine ring substituted with chloro (Cl) and nitro (NO₂) groups at the 6- and 2-positions, respectively. The carbamic acid moiety is esterified with an ethyl group, forming a stable carbamate linkage. The nitro and chloro substituents likely confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl N-[(6-chloro-2-nitropyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O4/c1-2-17-9(14)11-5-6-3-4-7(10)12-8(6)13(15)16/h3-4H,2,5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVSZUDTCOQLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00754834
Record name Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00754834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-17-3
Record name Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00754834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Pyridine Derivatives

Nitration at the 2-position of the pyridine ring is achieved using nitric acid in sulfuric acid at 0°C, yielding intermediates such as 6-chloro-2-nitropyridine. This step requires precise temperature control to avoid over-nitration or ring degradation. For example, Bianchi et al. reported a 49–76% yield for analogous nitration reactions under these conditions.

Catalytic Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization of the pyridine ring. For instance, Suzuki-Miyaura coupling introduces methyl groups at the 5-position using methylboronic acid and Pd(PPh₃)₄ in dimethylformamide (DMF) at 100°C. This method avoids hazardous peroxides and achieves >95% regioselectivity.

Reductive Amination and Cyclization

Iron powder in ethanol/water reduces nitro groups to amines under mild conditions (80°C, quantitative yield). Subsequent cyclization with polyphosphoric acid (160°C) forms benzoxazole intermediates, which are further functionalized via carbamate coupling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DMF : THF improves solubility of nitro intermediates but slows coupling kinetics compared to DMF.

  • Temperature : Nitration at 0°C minimizes side products, while carbamate formation requires 50–60°C for complete conversion.

Catalytic Systems

CatalystApplicationYield (%)Source
Pd(PPh₃)₄Suzuki-Miyaura coupling50–76
PtO₂Hydrogenation of nitro groups48
Fe powder/NH₄ClNitro reductionQuant.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methylene chloride/carbon tetrachloride. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic shifts for the carbamate carbonyl (δ 155–160 ppm) and pyridine protons (δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights within 0.001 Da accuracy.

Scale-Up and Industrial Relevance

Kilogram-scale synthesis is feasible using flow chemistry adaptations. For example, continuous hydrogenation reactors reduce nitro intermediates with 5% Pd/C catalysts, achieving 99.49% purity after crystallization. Process optimizations focus on minimizing Pd residues (<10 ppm) and enhancing gas–liquid mass transfer in hydrogenation steps.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oligomerization : Imine intermediates may oligomerize, forming insoluble byproducts that deactivate catalysts.

  • Hydrolysis : Carbamate groups are susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.

Green Chemistry Alternatives

Recent advances explore enzymatic carbamate synthesis using lipases in ionic liquids, though yields remain suboptimal (30–40%) compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Amino derivatives of the pyridine ring.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The nitro and chlorine substituents on the pyridine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (6-Fluoro-3-Iodopyridin-2-yl)carbamate

  • Structure : Features a pyridine ring with fluoro (F) and iodo (I) substituents at the 6- and 3-positions, respectively, linked to an ethyl carbamate group .
  • Biological Activity: Halogenated pyridine carbamates are often intermediates in pharmaceuticals (e.g., kinase inhibitors), whereas nitro groups may confer antiparasitic or antimicrobial properties .
  • Physicochemical Properties :
    • The iodo substituent increases molecular weight (310.06 g/mol) and lipophilicity (XLogP3 = 2.2) compared to the target compound’s nitro group, which may reduce solubility .

Ethyl-Methyl-Carbamic Acid-3-(1-Hydroxy-Ethyl)-Phenyl Ester (Rivastigmine Intermediate)

  • Structure: A chiral carbamate with a phenolic hydroxyethyl group, used in synthesizing Rivastigmine, a cholinesterase inhibitor .
  • Key Differences :
    • Chirality : The target compound lacks a described chiral center, whereas Rivastigmine’s intermediate requires enantiomeric separation (Rs > 2.5) for therapeutic efficacy .
    • Biological Target : Rivastigmine acts on acetylcholinesterase, while the nitro-pyridine carbamate may target different enzymes (e.g., nitroreductases).
  • Stability: The phenolic ester in Rivastigmine’s intermediate is prone to hydrolysis, whereas the pyridine ring in the target compound may stabilize the carbamate linkage .

Physostigmine Analogues (Methyl/Dimethylcarbamic Esters)

  • Structure : Aryl carbamates with a basic substituent (e.g., 3-oxyphenyl-trimethylammonium methylsulfate) .
  • Key Differences :
    • Activity : Methylcarbamic esters exhibit stronger miotic and anticholinesterase activity than ethyl esters. The target compound’s ethyl group may reduce potency compared to methyl analogues .
    • Quaternary Ammonium Salts : Physostigmine analogues with quaternary ammonium groups show enhanced activity, a feature absent in the nitro-pyridine derivative .

Physicochemical and Pharmacokinetic Comparison

Compound Substituents LogP Molecular Weight (g/mol) Biological Activity Key References
Target Compound 6-Cl, 2-NO₂, pyridine, ethyl ~2.5* ~285.67* Potential antiparasitic/enzyme inhibition
Ethyl (6-Fluoro-3-Iodopyridin-2-yl)carbamate 6-F, 3-I, pyridine, ethyl 2.2 310.06 Kinase intermediate
Rivastigmine Intermediate Phenol, hydroxyethyl, ethyl ~1.8 237.27 Cholinesterase inhibition
Physostigmine (Dimethylcarbamic ester) 3-Trimethylammonium, methyl ~1.0 275.34 Anticholinesterase, miotic

*Estimated based on structural analogs.

Toxicity and Stability

    Biological Activity

    Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester, also known by its chemical identifier CID 71325506, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacokinetics, and case studies highlighting its therapeutic potentials.

    Chemical Structure and Properties

    The compound has the molecular formula C₉H₁₀ClN₃O₄ and features a pyridine ring substituted with a chloro and nitro group. Its structure can be summarized as follows:

    • Molecular Weight : 239.64 g/mol
    • Chemical Class : Carbamate
    • Functional Groups : Nitro, chloro, ester

    Synthesis

    The synthesis of carbamate esters typically involves the reaction of carbamic acid with alcohols under acidic conditions. For this specific compound, the synthetic route may involve the following steps:

    • Formation of Carbamic Acid : The initial step includes the formation of carbamic acid from the corresponding amine and carbon dioxide.
    • Esterification : The carbamic acid is then reacted with ethanol to form the ethyl ester.

    1. Cholinesterase Inhibition

    Research indicates that carbamate esters can act as inhibitors of cholinesterase enzymes. These enzymes are crucial for breaking down acetylcholine in the nervous system. The inhibition of cholinesterases can lead to increased levels of acetylcholine, which may enhance cognitive functions.

    • Case Study : A study demonstrated that similar carbamate compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE), with IC₅₀ values in the low micromolar range . This suggests that (6-chloro-2-nitro-3-pyridinyl)methyl ethyl ester may possess similar properties.

    2. Anticancer Activity

    Carbamate derivatives have been explored for their anticancer properties. They can induce apoptosis in cancer cells or inhibit cell proliferation.

    • Research Findings : In vitro studies have shown that certain carbamate derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The IC₅₀ values for these compounds ranged from 0.2 to 10 µM, indicating significant potency.

    3. Anti-inflammatory Effects

    Compounds in this class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

    • Mechanism : The anti-inflammatory activity may stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

    Pharmacokinetics

    The pharmacokinetic profile of carbamate esters is crucial for understanding their bioavailability and therapeutic efficacy.

    • Stability : Studies indicate that N-monosubstituted carbamates like this compound are less stable than their N,N-disubstituted counterparts under physiological conditions, which affects their metabolism and release rates in vivo .
    • Hydrolysis Rates : The hydrolysis of carbamate esters in biological systems leads to the release of active metabolites, which can contribute to their therapeutic effects .

    Data Table: Summary of Biological Activities

    Activity TypeMechanism/EffectReference
    Cholinesterase InhibitionIncreases acetylcholine levels
    Anticancer ActivityInduces apoptosis; inhibits cell proliferation
    Anti-inflammatoryInhibits pro-inflammatory cytokines

    Q & A

    Q. What are the common synthetic routes for preparing carbamate esters structurally analogous to the target compound?

    Carbamate esters are typically synthesized via reaction of amines with chloroformates or via carbamoylation of alcohols using isocyanates. For compounds with nitro and chloro substituents on aromatic rings (e.g., pyridine derivatives), regioselective functionalization is critical. A recommended approach involves nucleophilic substitution of activated pyridinyl chlorides with carbamate-forming reagents under anhydrous conditions . Purification via column chromatography or recrystallization is often required to isolate the product from byproducts like unreacted nitro intermediates.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Key techniques include:

    • NMR : 1^1H and 13^13C NMR to confirm substituent positions on the pyridine ring and carbamate group. For example, the nitro group causes deshielding of adjacent protons .
    • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns, as demonstrated for similar carbamates (e.g., ESIMS m/z: 293.2 for compound 255 in ) .
    • IR Spectroscopy : To identify carbonyl stretching (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

    Q. How does the electronic environment of the pyridine ring influence reactivity?

    The 6-chloro and 2-nitro substituents on the pyridine ring create an electron-deficient system, enhancing susceptibility to nucleophilic attack at the 3-position. This electronic profile can be computationally modeled using density functional theory (DFT) to predict reaction sites . Experimental validation via Hammett substituent constants (σ\sigma) is recommended to quantify electronic effects .

    Advanced Research Questions

    Q. What mechanistic insights explain the stability of the carbamate group under varying pH conditions?

    The carbamate ester linkage is prone to hydrolysis under acidic or basic conditions. Kinetic studies using HPLC or 1^1H NMR can track degradation products. For example, under basic conditions, hydroxide ion attack at the carbonyl carbon leads to cleavage, while acidic conditions protonate the carbonyl oxygen, accelerating hydrolysis. Stabilizing strategies include steric hindrance via bulky substituents (e.g., tert-butyl groups) .

    Q. How can computational modeling predict the compound’s interactions with biological targets?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinities to enzymes like acetylcholinesterase, which often interact with carbamates. Focus on the nitro group’s role in π-π stacking and the chloro substituent’s hydrophobic interactions. Validate predictions with in vitro assays using fluorescence-based inhibition studies .

    Q. What strategies resolve contradictions in spectral data for structurally similar carbamates?

    Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. For example, ESIMS data for compound 255 () shows a molecular ion at m/z 293.2, but impurities from incomplete nitro reduction could produce overlapping signals. Use high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to disambiguate peaks .

    Q. How does the nitro group’s position affect photodegradation pathways?

    Nitro groups in ortho positions (relative to the carbamate) increase photosensitivity due to enhanced intersystem crossing. Conduct UV-Vis spectroscopy under controlled light exposure to monitor degradation. Compare with meta-substituted analogs to isolate positional effects .

    Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

    Scaling reactions involving nitro-substituted pyridines requires careful temperature control to avoid exothermic side reactions (e.g., nitro group reduction). Use flow chemistry to enhance heat dissipation and optimize solvent systems (e.g., DMF vs. THF) to improve yields. Pilot studies with microreactors are advised .

    Methodological Notes

    • Data Validation : Cross-reference experimental results with NIST Standard Reference Data (e.g., IR spectra in ) to ensure accuracy .
    • Contradiction Management : When conflicting data arise (e.g., ESIMS vs. theoretical molecular weights), repeat analyses under standardized conditions and consult crystallographic data if available .

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